molecular formula C21H26N4O4 B2634946 2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone CAS No. 2380177-64-8

2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone

Cat. No. B2634946
CAS RN: 2380177-64-8
M. Wt: 398.463
InChI Key: SKOXUENHJXUONP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzodioxin ring, a piperidine ring, and a pyrazine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The 3D structure could potentially be viewed using computational chemistry software .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, some benzodioxin derivatives have been found to have antibacterial properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its physical and chemical properties .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-24(19-20(27-2)23-10-9-22-19)13-15-7-11-25(12-8-15)21(26)18-14-28-16-5-3-4-6-17(16)29-18/h3-6,9-10,15,18H,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOXUENHJXUONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2)C4=NC=CN=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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